Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Overview
Description
Tert-butyl 2-oxa-6-azaspiro[34]octane-6-carboxylate is a heterocyclic compound with a unique spiro structureThe molecular formula of this compound is C11H19NO3, and it has a molecular weight of 213.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of the four-membered ring . The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, when used in the synthesis of EGFR inhibitors, the compound interacts with the epidermal growth factor receptor, blocking its activity and thereby inhibiting cell proliferation . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Used in the synthesis of ketohexokinase inhibitors for treating diabetes and obesity.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Utilized in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation.
Uniqueness
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(6-12)7-14-8-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMASIMZBDTNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716616 | |
Record name | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-31-2 | |
Record name | 1,1-Dimethylethyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Boc-2-oxa-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.